![molecular formula C15H16BO3- B15362163 4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15362163.png)
4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the boron-containing heterocycles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves a multi-step process. One common method includes the reaction of naphthalene derivatives with boron-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the high standards required for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce simpler boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Wirkmechanismus
The mechanism by which 4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. This interaction often involves the formation of covalent bonds or coordination complexes, which can alter the biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate share structural similarities with 4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide.
Boron-Containing Heterocycles: Other boron-containing compounds, such as boronic acids and boronate esters, exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H16BO3- |
|---|---|
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
4-methyl-1-naphthalen-2-yl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C15H16BO3/c1-15-9-17-16(18-10-15,19-11-15)14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-11H2,1H3/q-1 |
InChI-Schlüssel |
CLRYPFOZXAIQRO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



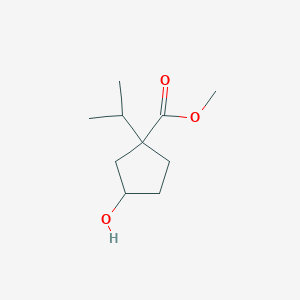
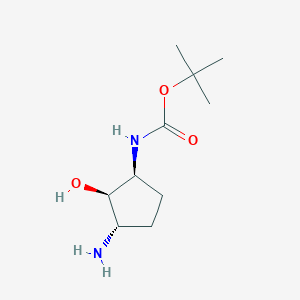
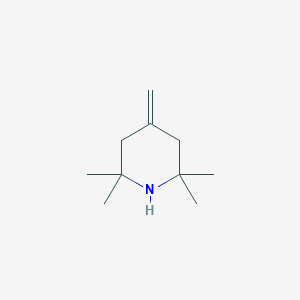
![4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15362111.png)
![(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B15362117.png)
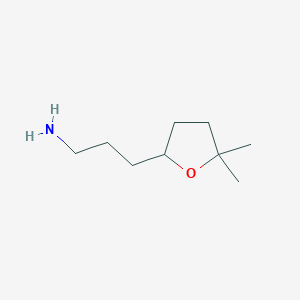
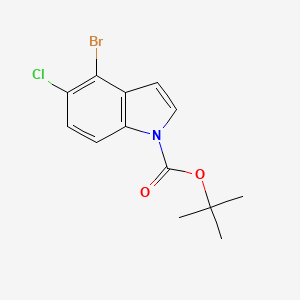
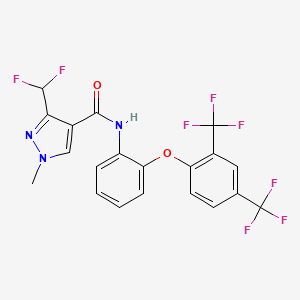
![7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B15362138.png)
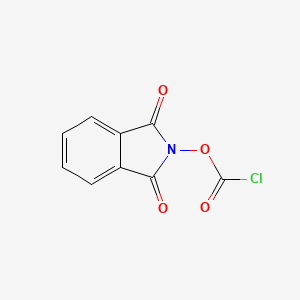
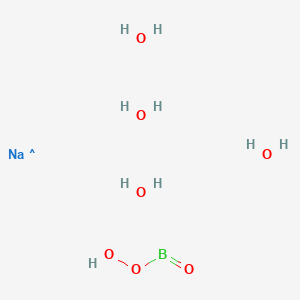
![2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)
![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
